

Technical Guide: Physicochemical Profile & Synthetic Application of Boc-Arg(Z)₂-OSu[1]

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Compound of Interest

Compound Name: *Boc-arg(Z)₂-osu*

CAS No.: 76052-29-4

Cat. No.: B613729

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Executive Summary

Boc-Arg(Z)₂-OSu (

-tert-Butyloxycarbonyl-

-bis(benzyloxycarbonyl)-L-arginine

-hydroxysuccinimide ester) is a high-purity, pre-activated amino acid derivative designed for precision peptide synthesis.[1] It addresses a critical challenge in arginine chemistry: the suppression of intramolecular

-lactam formation and side-chain acylation.[1]

By combining the acid-labile Boc group on the

-amine with the robust, HF-labile Bis-Z (Cbz) protection on the guanidine side chain, this reagent fits seamlessly into standard Boc/Benzyl solid-phase peptide synthesis (SPPS) and solution-phase strategies.[1] The OSu (N-hydroxysuccinimide) ester functionality eliminates the need for exogenous coupling reagents, reducing urea byproducts and enhancing reaction kinetics.[1]

Part 1: Structural Identity & Physicochemical

Properties[1]

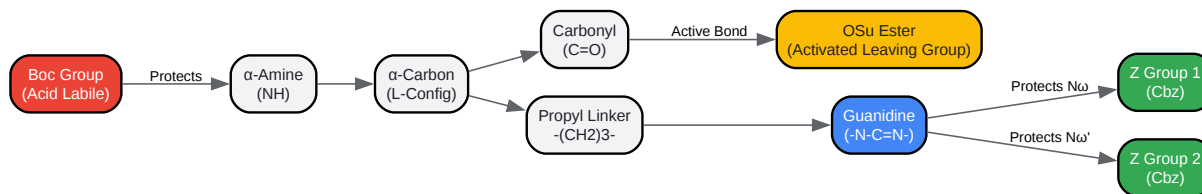
Chemical Specification

The structural integrity of Boc-Arg(Z)₂-OSu relies on the orthogonal protection of its reactive sites.[1] The "Z₂" designation indicates double protection of the guanidino group, drastically reducing its nucleophilicity and preventing side reactions during chain elongation.[1]

Parameter	Specification
Chemical Name	-Boc- -bis(benzyloxycarbonyl)-L-arginine -hydroxysuccinimide ester
CAS Number	76052-29-4
Molecular Formula	
Molecular Weight	639.66 g/mol
Purity Standard	(HPLC/TLC)
Solubility	Soluble in DMF, DCM, DMSO; Insoluble in Water/Ether
Appearance	White to off-white crystalline powder
Storage	to (Desiccated); Moisture Sensitive

Structural Visualization

The following diagram illustrates the functional connectivity of the molecule. Note the steric bulk of the Bis-Z groups, which shields the guanidine group, and the activated OSu ester ready for nucleophilic attack.[1]



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Caption: Functional connectivity of Boc-Arg(Z)₂-OSu showing orthogonal protection and activation sites.

Part 2: Synthetic Utility & Mechanism[1]

The "Bis-Z" Advantage

Unprotected or mono-protected arginine is notorious for undergoing intramolecular nucleophilic attack, where the

-nitrogen of the guanidine attacks the activated carboxyl group, forming a

-lactam.[1] This terminates the peptide chain.[1]

- Mechanism: Boc-Arg(Z)₂-OSu employs two Benzyloxycarbonyl (Z) groups.[1] This steric and electronic shielding renders the guanidine nitrogen non-nucleophilic under coupling conditions.[1]
- Deprotection: The Z groups are stable to TFA (used to remove Boc) but are cleaved quantitatively by HF (Hydrogen Fluoride) or catalytic hydrogenolysis (), making this reagent ideal for Boc/Benzyl chemistry strategies.[1]

Pre-Activation with OSu

Using the N-hydroxysuccinimide (OSu) ester offers distinct advantages over in-situ activation (e.g., DCC/HOBt):

- Atom Economy: No urea byproducts (DCU) are generated, which are often difficult to filter in solution-phase synthesis.[1]
- Stoichiometric Control: The precise molecular weight allows for exact stoichiometric addition, reducing the risk of racemization associated with excess activator use.[1]
- Reaction Speed: The OSu ester reacts rapidly with primary amines, often completing couplings in <2 hours.[1]

Part 3: Experimental Protocols

Standard Coupling Protocol (Solid Phase)

This protocol assumes a standard Boc-SPPS workflow on MBHA or PAM resin.[1]

Reagents:

- Boc-Arg(Z)₂-OSu (2.0 - 3.0 equivalents relative to resin loading).[1]
- DIEA (N,N-Diisopropylethylamine) (1.0 - 1.5 eq).[1]
- Solvent: DMF (Anhydrous) or NMP.[1]

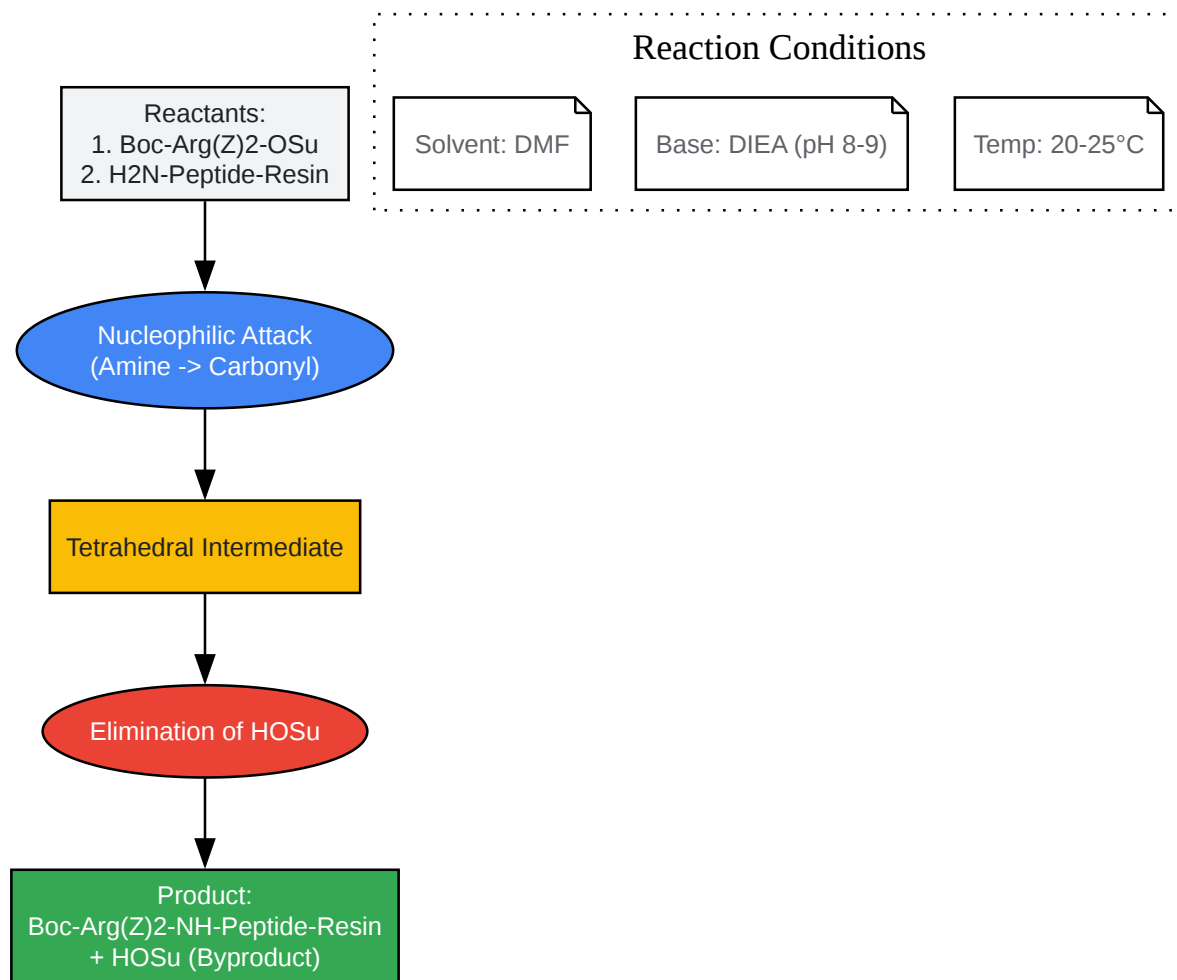
Workflow:

- Resin Preparation: Swell the resin (carrying the free amine H-Peptide-Resin) in DMF for 20 minutes. Drain.
- Dissolution: Dissolve Boc-Arg(Z)₂-OSu in minimum DMF. The solution should be clear.
 - Note: If the solution is cloudy, warm slightly to
or add a small amount of DCM.
- Reaction: Add the Boc-Arg(Z)₂-OSu solution to the resin.
- Base Addition: Add DIEA.

- Critical: Monitor pH.[1] The "apparent" pH on wet pH paper should be 8–9.[1] Do not exceed pH 9 to prevent racemization or hydrolysis of the OSu ester.[1]
- Incubation: Agitate at room temperature for 60–120 minutes.
- Monitoring: Perform a Kaiser Test (Ninhydrin).
 - Blue Beads: Incomplete coupling (Repeat step 3-5).
 - Colorless/Yellow: Complete coupling.[1]
- Washing: Drain and wash resin with DMF (), DCM ().[1]

Coupling Reaction Pathway

The following diagram details the molecular transformation during the coupling event.



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Caption: Mechanism of Boc-Arg(Z)₂-OSu coupling to a resin-bound peptide amine.

Part 4: Quality Control & Analytics[1]

To ensure the integrity of the synthesis, the raw material must be verified before use.[1]

HPLC Analysis[1]

- Column: C18 Reverse Phase (e.g.,

,

).[1]

- Mobile Phase:
 - A:
TFA in Water.[1]
 - B:
TFA in Acetonitrile.[1]
- Gradient: 5% B to 95% B over 30 minutes.
- Detection: UV at 214 nm (Amide bond) and 254 nm (Phenyl groups of Z protection).[1]
- Expectation: Single major peak.[1] Impurities often elute earlier (Hydrolyzed Boc-Arg(Z)₂-OH) or later (Oligomers).[1]

Mass Spectrometry (ESI-MS)[1]

- Expected Mass:
.[1]
- Fragment Pattern: Loss of Boc () or loss of OSu moiety may be observed depending on ionization energy.[1]

References

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